molecular formula C9H12FNO B2794774 4-Fluoro-2-propoxyaniline CAS No. 953904-74-0

4-Fluoro-2-propoxyaniline

Cat. No.: B2794774
CAS No.: 953904-74-0
M. Wt: 169.199
InChI Key: SBZBXSHAXXTYTF-UHFFFAOYSA-N
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Description

4-Fluoro-2-propoxyaniline is a fluorinated aromatic amine featuring a fluorine atom at the para-position and a propoxy group (-OCH₂CH₂CH₃) at the ortho-position relative to the aniline moiety. This dual substitution pattern confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates, agrochemicals, and organic synthesis.

Inferred Molecular Data (based on structural analogs):

  • Molecular Formula: Likely C₉H₁₂FNO (aniline backbone + F and propoxy groups).
  • Key Features: Fluorine’s electron-withdrawing effect enhances electrophilic substitution reactivity.

Properties

IUPAC Name

4-fluoro-2-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZBXSHAXXTYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953904-74-0
Record name 4-fluoro-2-propoxyaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-propoxyaniline typically involves the nucleophilic substitution reaction of 4-fluoroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and more efficient separation techniques can also enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form 4-fluoro-2-propoxycyclohexylamine under hydrogenation conditions.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation, due to the presence of the electron-donating propoxy group and the electron-withdrawing fluorine atom.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; chlorosulfonic acid for sulfonation.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 4-Fluoro-2-propoxycyclohexylamine.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

4-Fluoro-2-propoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, while the propoxy group modulates its pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Differences in Reactivity and Utility

  • Halogen vs. Alkoxy Substituents :

    • 4-Fluoro-2-iodoaniline : The iodine atom facilitates cross-coupling reactions (e.g., forming biaryl structures), whereas the propoxy group in 4-Fluoro-2-propoxyaniline may hinder such reactions due to steric hindrance .
    • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the benzene ring in both compounds, but the propoxy group’s electron-donating ether oxygen could partially counteract this effect, altering regioselectivity in electrophilic substitutions.
  • Heterocyclic vs. Benzene Backbone: 2-Amino-5-fluoropyridine: The pyridine ring’s nitrogen enhances basicity and directs substitutions to specific positions, unlike the aniline derivatives .

Physical Properties and Commercial Viability

  • Melting Points: Fluorinated anilines generally exhibit higher melting points than heterocyclic analogs (e.g., 2-Amino-5-fluoropyridine melts at 93–97°C vs. 224–228°C decomposition for ASA2349) .
  • Solubility : The propoxy group in this compound likely increases lipophilicity compared to iodine- or carboxylic acid-containing analogs, though empirical data is lacking due to its discontinued status .

Biological Activity

4-Fluoro-2-propoxyaniline is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C9H12FNOC_9H_{12}FNO and is characterized by the presence of a fluorine atom at the para position relative to the aniline nitrogen. This structural feature can influence its biological interactions significantly.

Research indicates that this compound exhibits various mechanisms of action, primarily through its effects on cellular signaling pathways and enzyme inhibition.

  • Inhibition of Enzymatic Activity :
    • In studies focusing on similar compounds, it was noted that modifications in the aniline structure can lead to significant changes in enzyme inhibitory activity. For instance, compounds with fluorine substitutions showed enhanced potency against various targets such as ALK (anaplastic lymphoma kinase) .
  • Anti-inflammatory Properties :
    • The compound has been implicated in modulating inflammatory responses, potentially through the inhibition of cytokine production. This suggests a role in treating autoimmune diseases and conditions characterized by excessive inflammation .
  • Antitumor Activity :
    • Preliminary studies suggest that this compound may exhibit antitumor properties, although detailed investigations are necessary to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Experimental Data

A review of literature reveals several key findings regarding the biological activity of this compound:

  • Inhibition Studies : Inhibition assays have demonstrated that compounds structurally related to this compound can inhibit various kinases with IC50 values ranging from nanomolar to micromolar concentrations. For example, a related compound showed an IC50 value of 2.2 nM against ALK .
  • Cytotoxicity Assays : Cytotoxicity tests conducted on cancer cell lines have indicated that derivatives of this compound may reduce cell viability significantly, suggesting potential as anticancer agents.

Data Table

CompoundTarget EnzymeIC50 (nM)Biological Activity
This compoundALKTBDPotential inhibitor
Related Compound (7d)ALK514.6Moderate inhibitor
Compound with Fluorine (9a)ALKTBDEnhanced cellular activity

Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Treatment : Due to its potential antitumor effects, further exploration into its use as a chemotherapeutic agent is warranted.
  • Anti-inflammatory Treatments : Its ability to modulate inflammatory responses suggests utility in treating chronic inflammatory diseases and conditions such as rheumatoid arthritis.

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